molecular formula C20H20Br2N4O4 B465024 3-bromo-N'-{6-[2-(3-bromobenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide

3-bromo-N'-{6-[2-(3-bromobenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide

Cat. No.: B465024
M. Wt: 540.2g/mol
InChI Key: JBXLNKHSQNREKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-bromophenyl groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis[(4-bromophenyl)carbonyl]hexanedihydrazide
  • N’~1~,N’~6~-bis[(2-bromophenyl)carbonyl]hexanedihydrazide
  • N’~1~,N’~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide

Uniqueness

N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H20Br2N4O4

Molecular Weight

540.2g/mol

IUPAC Name

1-N',6-N'-bis(3-bromobenzoyl)hexanedihydrazide

InChI

InChI=1S/C20H20Br2N4O4/c21-15-7-3-5-13(11-15)19(29)25-23-17(27)9-1-2-10-18(28)24-26-20(30)14-6-4-8-16(22)12-14/h3-8,11-12H,1-2,9-10H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

JBXLNKHSQNREKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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